
Orexin A (1-15) (free acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orexin A (1-15) (free acid) is a polypeptide derived from the larger orexin A peptide. It consists of the first 15 amino acids of orexin A, which is known for its role in regulating wakefulness, appetite, and energy homeostasis. The compound has a molecular formula of C₆₇H₁₀₉N₂₃O₂₂S₄ and a molecular weight of 1716.98 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Orexin A (1-15) (free acid) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Industrial Production Methods
Industrial production of Orexin A (1-15) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scale-up by adjusting reaction times, reagent concentrations, and purification methods .
化学反应分析
Types of Reactions
Orexin A (1-15) (free acid) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges.
Reduction: Disulfide bridges can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU
Major Products
The major products formed from these reactions include various analogs of Orexin A (1-15) (free acid) with modified amino acid sequences or altered disulfide bridge patterns .
科学研究应用
Orexin A (1-15) (free acid) has numerous applications in scientific research:
Neuroscience: Studying the role of orexins in sleep-wake regulation and appetite control.
Pharmacology: Developing orexin receptor agonists and antagonists for treating sleep disorders and metabolic diseases.
Biochemistry: Investigating protein-protein interactions and signaling pathways involving orexins
作用机制
Orexin A (1-15) (free acid) exerts its effects by binding to orexin receptors (OX1R and OX2R), which are G-protein-coupled receptors. Upon binding, these receptors activate downstream signaling pathways involving phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately influences various physiological processes, including wakefulness, appetite, and energy homeostasis .
相似化合物的比较
Similar Compounds
Orexin A: The full-length peptide consisting of 33 amino acids.
Orexin B: Another orexin peptide with a different amino acid sequence.
Hypocretin-1 and Hypocretin-2: Alternative names for orexin A and orexin B, respectively
Uniqueness
Orexin A (1-15) (free acid) is unique due to its truncated structure, which retains some biological activity while being easier to synthesize and study. This makes it a valuable tool for research into the orexin system and its physiological roles .
属性
分子式 |
C67H109N23O22S4 |
|---|---|
分子量 |
1717.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-13-[3-(diaminomethylideneamino)propyl]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1 |
InChI 键 |
CNICZTXUCOFHLV-IDFDRIPKSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)N)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)O |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

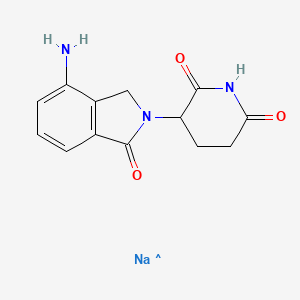

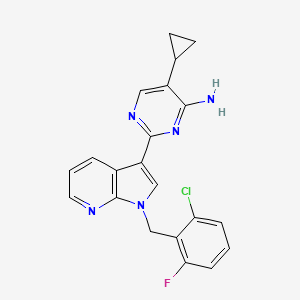
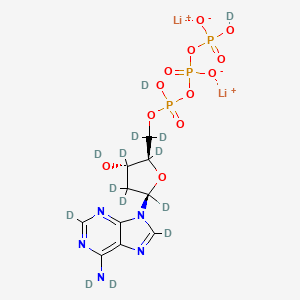
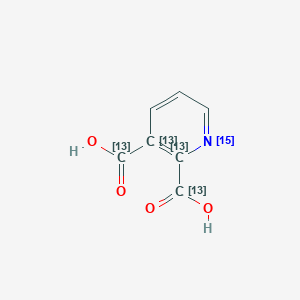
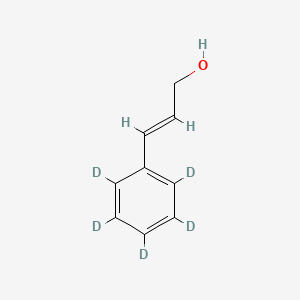
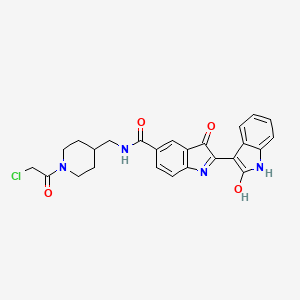

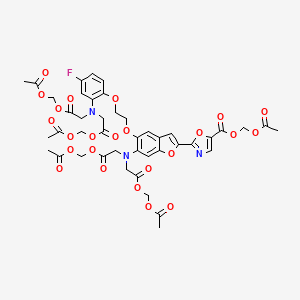
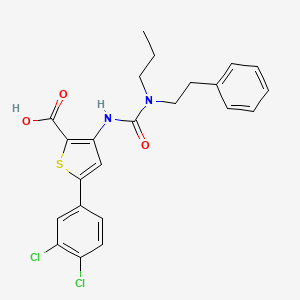
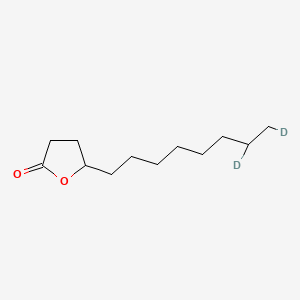
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
